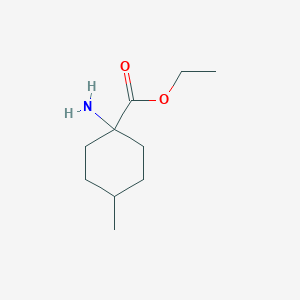

Ethyl 1-amino-4-methylcyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-amino-4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h8H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUIIXQHUBHJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655629 | |

| Record name | Ethyl 1-amino-4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228252-32-2 | |

| Record name | Ethyl 1-amino-4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the esterification of 1-amino-4-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Based on available information, here's an overview of the applications of compounds similar to "Ethyl 1-amino-4-methylcyclohexane-1-carboxylate":

Note: It is important to remember that "this compound" is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate may possess biological activity due to its structural features. The amino group can create hydrogen bonds with biological macromolecules, which can affect their structure and function. Compounds with similar structures might interact with various biomolecular targets, making them candidates for further investigation in pharmacological applications. Studies on Ethyl 3-amino-4-methylcyclohexane-1-carboxylate have focused on its interactions with biomolecules. The amino group facilitates hydrogen bonding, which can influence enzyme activity and receptor binding. Understanding these interactions is crucial for exploring its potential therapeutic effects and mechanisms of action within biological systems.

Pharmaceutical Raw Material

4-(Aminomethyl)cyclohexanecarboxylic acid is useful as a raw material for producing polyamide, various polymer modifiers, a polymerization reaction raw material, and a pharmaceutical raw material .

Melanocortin Receptor Research

1-amino-4-phenylcyclohexane-1-carboxylic acid's influence on agonist selectivity between human melanocortin-4 and -1 receptors has been studied .

Treatment of Various Diseases

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Positional Isomers: Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate

- Structure: Amino group at position 3, methyl at position 4 .

- Key differences: Steric and electronic effects differ due to amino group placement. Cyclohexane ring conformation may favor equatorial positioning of substituents, altering reactivity .

- Properties: Parameter Ethyl 1-Amino-4-methyl Ethyl 3-Amino-4-methyl Molecular Weight ~201.3 g/mol 201.3 g/mol Boiling Point Estimated ~270–280°C Not reported Density ~0.97 g/cm³ Not reported

Ester Variants: Methyl 1-Amino-4-methylcyclohexanecarboxylate

Ring-Size Analogs: Methyl 1-(Methylamino)cyclobutanecarboxylate

Heterocyclic Derivatives: Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

Unsaturated Analogs: Ethyl 2-Amino-1-cyclohexene-1-carboxylate

- Structure : Cyclohexene ring with conjugated double bond .

- Key differences :

- Double bond increases electron delocalization, affecting acidity (e.g., α-hydrogen acidity).

- Tautomerism possible between enamine and imine forms.

- Applications : Useful in Diels-Alder reactions or as Michael acceptors .

Research Findings and Implications

- Synthetic Routes: Ethyl 1-amino-4-methylcyclohexane-1-carboxylate likely follows pathways similar to its methyl analog, involving cyclohexane ring formation followed by esterification and amination .

- Reactivity: Amino group participates in Schiff base formation or nucleophilic substitutions. Ethyl ester hydrolyzes more slowly than methyl esters, offering better stability .

- Comparative Stability :

Biological Activity

Ethyl 1-amino-4-methylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₅N₁O₂ and a molar mass of approximately 185.26 g/mol. Its structure includes:

- A cyclohexane ring

- An amino group (-NH₂)

- An ethyl ester group (-COOEt)

These features enhance its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for pharmacological applications.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction may lead to the inhibition of specific metabolic pathways, which is crucial in drug development.

- Receptor Binding : The compound's structural features allow it to bind to receptors involved in neurotransmitter systems, suggesting potential applications as an antidepressant or anxiolytic agent.

Pharmacological Potential

Research indicates that this compound exhibits several promising biological activities:

- Antidepressant Effects : Similar compounds have shown efficacy in influencing neurotransmitter levels, which can be beneficial in treating depression.

- Enzyme Modulation : Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various metabolic processes.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of this compound:

- Study on Enzyme Interaction : A study demonstrated that derivatives of this compound could inhibit certain enzymes linked to metabolic disorders, suggesting its potential as a therapeutic agent in metabolic syndrome.

- Neuropharmacological Research : Another investigation focused on the compound's interaction with serotonin receptors, indicating its possible role in modulating mood and anxiety disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl 4-methylcyclohexane-1-carboxylic acid | Lacks the amino group | Less reactive; limited biological activity |

| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Contains only an amino group | Simpler structure may lead to different reactivity |

| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | Similar structure with a different position for the amino group | Potentially different pharmacological effects |

This table illustrates how this compound stands out due to its unique combination of functional groups, enhancing its biological activity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.